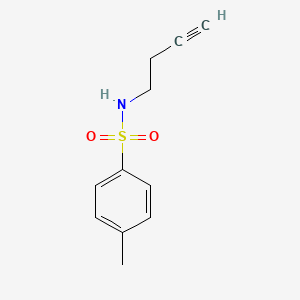

N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide

Description

N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a terminal alkyne substituent on the nitrogen atom. This compound serves as a key intermediate in organic synthesis, particularly in aza-Prins cyclization reactions for constructing nitrogen-containing heterocycles . Its synthesis involves three steps: (1) N-tosylation of 3-aminopropan-1-ol, (2) oxidation to the corresponding aldehyde, and (3) application of the Ohira reaction to install the terminal alkyne, achieving a 75% overall yield . The alkyne group confers unique reactivity, enabling participation in click chemistry, cycloadditions, and metal-catalyzed transformations.

Properties

IUPAC Name |

N-but-3-ynyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h1,5-8,12H,4,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEACQBLXAHXELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization: The but-3-yn-1-yl group can undergo cyclization reactions to form cyclic compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Cyclization: Catalysts such as palladium or copper in the presence of suitable ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide Moiety

The presence of the sulfonamide group in N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide indicates potential applications in drug development. Sulfonamides are known for their antibacterial properties and are often used as enzyme inhibitors. The compound's structure suggests it may interact with biological targets, making it a candidate for further exploration in medicinal chemistry .

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The alkyne moiety can enhance the reactivity of the compound, allowing it to participate in various chemical reactions that may lead to the development of novel anticancer agents.

Organic Synthesis

Building Block for Ynamides

this compound serves as a valuable building block in the synthesis of ynamides. Ynamides are versatile intermediates in organic synthesis, utilized in the formation of complex molecules through various coupling reactions. For instance, it can be transformed into different ynamides via metal-catalyzed reactions, facilitating the development of new synthetic pathways .

Reactivity in Cross-Coupling Reactions

The compound has been employed in cross-coupling reactions, particularly those involving transition metals. Its alkyne functionality allows it to participate in coupling reactions with halides or other electrophiles, leading to the formation of more complex structures. This reactivity is crucial in developing pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Ynamides

A study demonstrated the synthesis of ynamides from this compound using copper catalysis. The reaction conditions were optimized to yield high purity products, showcasing the compound's utility as a precursor for more complex structures .

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Copper Catalyst | 85 | High selectivity observed |

| Temperature | 70°C | Optimal for reaction completion |

Case Study 2: Anticancer Screening

In vitro screening of sulfonamide derivatives, including this compound, showed promising anticancer activity against various cell lines. The mechanism was proposed to involve inhibition of specific enzymes related to cancer cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Enzyme inhibition |

| A549 (Lung) | 20 | Apoptosis induction |

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the but-3-yn-1-yl group can participate in covalent bonding or cyclization reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The terminal alkyne in this compound distinguishes it from alkenyl (S30) or aromatic (pyridyl, chromene) analogs.

- Schiff base derivatives (e.g., ) exhibit planar geometries for metal binding, unlike the linear alkyne chain of the target compound.

Key Observations :

- The target compound’s synthesis employs alkyne-specific methodologies (Ohira reaction), whereas chromene derivatives rely on transition-metal catalysis.

- Yields for sulfonamide derivatives vary widely (65–89%), influenced by substituent complexity and reaction conditions.

Key Observations :

- The terminal alkyne in the target compound enables cyclization reactions (e.g., aza-Prins), whereas Schiff bases prioritize metal coordination.

- Pharmaceutical applications are prominent in sulfonylureas (Tolazamide) and chromene derivatives, contrasting with the target compound’s role as a synthetic intermediate.

Physical and Spectroscopic Data

Key Observations :

- Chromene derivatives exhibit higher melting points (128–215°C) due to extended conjugation and crystallinity.

- Terminal alkyne protons in the target compound resonate as a multiplet (δH 1.75), distinct from aromatic protons in other derivatives.

Biological Activity

N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, integrates a sulfonamide group with an alkyne moiety, which contributes to its potential efficacy in various therapeutic areas.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be pivotal in the treatment of diseases where these enzymes play a crucial role. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme in the folate synthesis pathway.

- Receptor Modulation : This compound may interact with G protein-coupled receptors (GPCRs), affecting signaling pathways associated with various physiological responses. Structural modifications can influence its binding affinity and selectivity towards these receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, with potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a lead molecule for developing new antibiotics .

Anticancer Activity

This compound also exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | <10 |

| HeLa (cervical cancer) | <15 |

These results indicate significant cytotoxic effects on cancer cells, warranting further research into its mechanisms and potential therapeutic uses .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- In Vitro Studies : A study reported that modifications to the sulfonamide moiety enhanced the compound's binding affinity to target enzymes, leading to increased inhibitory activity. Techniques such as surface plasmon resonance (SPR) were employed to analyze these interactions.

- Animal Models : In vivo studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .

- Clinical Relevance : Observational case studies have explored patient responses to treatments involving this compound, providing insights into its efficacy and safety profile in real-world settings .

Q & A

Q. What are the common synthetic routes for N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed tandem cyclization or sulfonate ester formation. A representative procedure involves reacting an alkyne-containing precursor with 4-methylbenzenesulfonyl chloride under basic conditions. For example, a palladium-catalyzed reaction using Pd(OAc)₂ and PPh₃ in toluene at 80°C yields derivatives with ~70% efficiency after purification by silica gel chromatography . Another route involves coupling but-3-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine .

| Synthetic Route | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Palladium-catalyzed cyclization | Pd(OAc)₂, PPh₃, toluene, 80°C | 70% | |

| Sulfonate ester formation | Et₃N, DCM, RT | N/A* | |

| *Yield not explicitly reported in the referenced evidence. |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : The alkyne proton (C≡CH) appears as a triplet near δ 1.8–2.2 ppm (¹H), while the sulfonamide group (SO₂N) shows distinct ¹H and ¹³C shifts. Aromatic protons from the 4-methylbenzenesulfonyl moiety resonate at δ 7.3–7.8 ppm .

- IR : Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the alkyne and sulfonamide moieties .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and non-covalent interactions. Using SHELX software (e.g., SHELXT for structure solution and SHELXL for refinement), researchers can:

Index reflections : Extract Laue symmetry and unit cell parameters from diffraction data.

Phase determination : Employ direct methods (SHELXS) or experimental phasing (SHELXC/D/E) for challenging cases.

Refinement : Apply restraints for disordered regions (e.g., alkyne or methyl groups) and validate using R-factors and electron density maps .

For example, a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, was resolved in the orthorhombic space group P2₁2₁2₁ with Z = 4, confirming the sulfonamide’s planar geometry .

Q. What experimental strategies address discrepancies in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) can arise from assay variability or structural modifications. To resolve these:

Dose-response assays : Establish IC₅₀ values under standardized conditions (e.g., fixed pH, temperature).

Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., replacing the alkyne with an azide) and compare activity trends .

Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., carbonic anhydrase for sulfonamides) .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Key factors include:

- Catalyst selection : Palladium complexes (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase side reactions.

- Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions .

A design-of-experiments (DoE) approach can systematically vary these parameters to identify optimal conditions.

Data Analysis and Validation

Q. What analytical methods validate the purity of this compound in complex matrices?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities, while MS detects trace contaminants .

- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 61.2%, H: 5.7%, N: 4.5%, S: 10.4%).

- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.